5-Amino-2,3-dihydrobenzofuran-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,3-dihydrobenzofuran-7-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrobenzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of this compound may involve the use of organic solvents, triphenylphosphine, and azo dioctyl phthalate diethyl ester for cyclization, followed by chloridization using N-chloro succinimide . This method simplifies the production process and improves yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-Amino-2,3-dihydrobenzofuran-7-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has similar structural features but includes a chloro and carboxylic acid group.
5-Amino-2,3-dihydrobenzofuran: This compound is similar but lacks the nitrile group.
Uniqueness
5-Amino-2,3-dihydrobenzofuran-7-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,11H2 |
InChI Key |
XTSVSXWULQAGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.